molecular formula C23H20Na2O14 B560404 Cromoglicate sodium hydrate CAS No. 5826-37-6

Cromoglicate sodium hydrate

Cat. No.: B560404
CAS No.: 5826-37-6
M. Wt: 566.38
InChI Key: IJNSAEWXFZZBTC-UHFFFAOYSA-L
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Description

Cromoglicate sodium hydrate, also known as cromolyn sodium, is a synthetic compound traditionally described as a mast cell stabilizer. It is commonly marketed as the sodium salt of cromoglicic acid. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it a significant breakthrough in the management of asthma and other allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cromoglicate sodium hydrate is synthesized through a multi-step process involving the reaction of 5,5′-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylic acid) with sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The compound is often produced in aqueous solutions and then crystallized to obtain the hydrate form. The production process also includes steps to ensure the removal of impurities and the stabilization of the final product .

Chemical Reactions Analysis

Types of Reactions: Cromoglicate sodium hydrate primarily undergoes substitution reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with strong bases such as sodium hydroxide and potassium hydroxide. It is stable under acidic conditions but can hydrolyze in the presence of strong acids.

Major Products Formed: The primary product formed from the reactions of this compound is its sodium salt form. Other products may include various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Cromoglicate sodium hydrate has a wide range of scientific research applications:

Mechanism of Action

Cromoglicate sodium hydrate exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. It also reduces the release of inflammatory leukotrienes and may act by inhibiting calcium influx into the cells. The molecular targets include mast cell receptors and pathways involved in the allergic response .

Comparison with Similar Compounds

    Nedocromil Sodium: Another mast cell stabilizer with similar applications in asthma and allergic conditions.

    Ketotifen: An antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.

    Beclomethasone Dipropionate: A corticosteroid used for its anti-inflammatory properties in asthma treatment.

Uniqueness: Cromoglicate sodium hydrate is unique in its ability to prevent both immediate and late-phase allergic reactions. Unlike corticosteroids, it does not have significant side effects and is suitable for long-term use. Its effectiveness in stabilizing mast cells without the need for steroids makes it a valuable option in the management of allergic conditions .

Properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSAEWXFZZBTC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Na2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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